molecular formula C17H18O4 B12688242 Menadiol dipropionate CAS No. 63019-16-9

Menadiol dipropionate

Cat. No.: B12688242
CAS No.: 63019-16-9
M. Wt: 286.32 g/mol
InChI Key: CFVWAZUILCCFKU-UHFFFAOYSA-N
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Description

Menadiol dipropionate, also known as 1,4-naphthalenediol, 2-methyl-, 1,4-dipropanoate, is a synthetic derivative of menadione (vitamin K3). It is a naphthoquinone derivative and is part of the vitamin K group. This compound is not found in nature and is synthesized for various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Menadiol dipropionate can be synthesized through the reduction of menadione (2-methyl-1,4-naphthoquinone) using sodium dithionite. The reduction process converts menadione to menadiol, which is then esterified with propionic anhydride to form this compound .

Industrial Production Methods

Industrial production of this compound involves the large-scale reduction of menadione followed by esterification. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of solvents like chloroform and ethanol to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Menadiol dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Menadiol dipropionate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other naphthoquinone derivatives.

    Biology: Studied for its role in cellular processes and its potential as an antioxidant.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, antifungal, antimalarial, and anthelmintic activities.

    Industry: Used in the production of vitamin K derivatives and other related compounds

Mechanism of Action

Menadiol dipropionate exerts its effects through its role as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins. This process is essential for the activation of these proteins, which are involved in various physiological functions, including blood coagulation .

Comparison with Similar Compounds

Menadiol dipropionate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

This compound stands out due to its synthetic origin and its specific applications in research and industry.

Properties

CAS No.

63019-16-9

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(3-methyl-4-propanoyloxynaphthalen-1-yl) propanoate

InChI

InChI=1S/C17H18O4/c1-4-15(18)20-14-10-11(3)17(21-16(19)5-2)13-9-7-6-8-12(13)14/h6-10H,4-5H2,1-3H3

InChI Key

CFVWAZUILCCFKU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CC)C

Origin of Product

United States

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